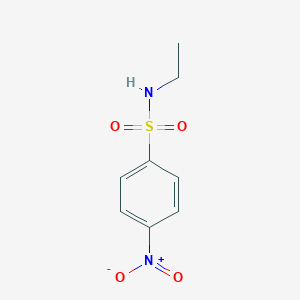

N-ethyl-4-nitrobenzenesulfonamide

Descripción general

Descripción

N-ethyl-4-nitrobenzenesulfonamide: is an organic compound with the molecular formula C8H10N2O4S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an ethyl group and a nitro group at the para position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Análisis De Reacciones Químicas

N-Alkylation via Manganese-Catalyzed Dehydrogenation

-

Reactivity : 4-Nitrobenzenesulfonamide does not react under standard conditions (e.g., Mn(I) pincer catalyst with K2CO3 at 150°C), unlike p-toluenesulfonamide .

-

Key Observations : The nitro group’s electron-withdrawing nature may hinder nucleophilic attack, as observed in failed alkylation attempts .

| Reaction Conditions | Yield (%) | Outcome |

|---|---|---|

| Mn(I) catalyst + K2CO3 | 98 (86) | Successful (p-toluenesulfonamide) |

| Mn(I) catalyst + 4-nitrobenzenesulfonamide | <2 | No reaction |

Smiles Rearrangement

The compound participates in transition metal-free Smiles rearrangements, yielding diarylamines:

-

Mechanism : Intramolecular nucleophilic aromatic substitution via deprotonated intermediates .

-

Key Finding : N-Methyl substitution enables rearrangement (83% yield), while tertiary substitution (e.g., N,N-dimethyl) fails due to steric hindrance .

| Substrate | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| N-methyl-4-nitrobenzenesulfonamide | 140°C, 24h | Diarylamine | 83 |

| N,N-dimethyl-4-nitrobenzenesulfonamide | Same conditions | No product | 0 |

Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under basic or acidic conditions:

-

Reagents : Alkyl halides, amines, or thiols.

-

Limitation : The nitro group’s electron-withdrawing effect reduces reactivity compared to unsubstituted sulfonamides .

Role of Electron-Withdrawing Groups

The nitro group at the para position significantly impacts reactivity:

-

Alkylation : Reduces nucleophilicity of the sulfonamide nitrogen, leading to failed reactions .

-

Smiles Rearrangement : Enhances aromatic electrophilicity, facilitating intramolecular attack .

Steric Effects

-

Secondary Substitution : N-Methyl groups allow sufficient nucleophilic attack without steric hindrance .

-

Tertiary Substitution : Bulkier groups (e.g., N,N-dimethyl) block the reaction pathway .

N-Alkylation Efficiency

| Sulfonamide Substrate | Alkylating Agent | Catalyst | Yield (%) |

|---|---|---|---|

| p-toluenesulfonamide | Benzyl alcohol | Mn(I) | 98 |

| 4-Nitrobenzenesulfonamide | Benzyl alcohol | Mn(I) | <2 |

Smiles Rearrangement Outcomes

| Substrate | Reaction Temperature | Product Class | Yield (%) |

|---|---|---|---|

| N-methyl-4-nitrobenzenesulfonamide | 140°C | Diarylamines | 83 |

| N,N-dimethyl-4-nitrobenzenesulfonamide | 140°C | No product | 0 |

Aplicaciones Científicas De Investigación

Chemistry

N-ethyl-4-nitrobenzenesulfonamide is primarily used as an intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions. This compound acts as a reagent in multiple organic transformations, facilitating the development of new materials and chemicals .

Biology

The compound has been investigated for its potential biological activities, particularly its interactions with biomolecules. Research indicates that it may exhibit antimicrobial properties, acting as a competitive inhibitor of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. Additionally, studies have shown its potential anti-inflammatory and anticancer activities due to its ability to modulate biochemical pathways.

Medicine

Ongoing research explores the therapeutic applications of this compound as a precursor for drug development. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for developing treatments against various diseases, including cancer .

Case Study 1: Anticancer Activity

A study focused on derivatives of p-nitrobenzenesulfonamide revealed that certain analogs demonstrated significant growth suppression of breast cancer xenografts in vivo. For instance, one compound showed an inhibition rate of 23.58% against MDA-MB-231 cell lines, indicating the potential of these compounds in cancer therapy .

Case Study 2: Antimicrobial Properties

Research highlighted the effectiveness of this compound as an antibacterial agent. It was shown to inhibit bacterial growth by targeting enzymes involved in folate synthesis, which are essential for bacterial survival.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Used to create complex molecules |

| Biology | Antimicrobial properties | Inhibits bacterial dihydropteroate synthase |

| Medicine | Potential drug precursor | Effective against cancer cell lines |

Mecanismo De Acción

The mechanism of action of N-ethyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the activity of certain enzymes essential for bacterial growth and survival. The nitro group in the compound plays a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can damage bacterial cells .

Comparación Con Compuestos Similares

N-methyl-4-nitrobenzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.

N-ethyl-4-aminobenzenesulfonamide: The reduced form of N-ethyl-4-nitrobenzenesulfonamide.

N-ethyl-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness: this compound is unique due to the presence of both an ethyl group and a nitro group on the benzenesulfonamide structure. This combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds .

Actividad Biológica

N-ethyl-4-nitrobenzenesulfonamide (C₈H₁₁N₂O₄S) is a sulfonamide compound known for its diverse biological activities, primarily attributed to its structural characteristics. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

This compound exhibits biological activity mainly through the following mechanisms:

- Folic Acid Synthesis Inhibition : As a sulfonamide, it acts as a competitive antagonist of p-aminobenzoic acid (PABA), crucial for folate synthesis in bacteria. This inhibition disrupts nucleic acid production, leading to bacterial growth inhibition.

- Enzyme Targeting : The compound targets specific enzymes, notably dihydropteroate synthetase and carbonic anhydrase , which are pivotal in various biochemical pathways.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antibiotic.

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. Nitro-containing compounds often exhibit such activities by modulating inflammatory pathways. For instance, they can inhibit nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results demonstrated that the compound effectively inhibited the growth of E. coli and S. aureus, suggesting its potential as a broad-spectrum antibiotic. -

Anti-inflammatory Mechanism Investigation :

In vitro studies revealed that this compound could reduce pro-inflammatory cytokine levels in macrophages exposed to lipopolysaccharide (LPS). This suggests its role in modulating immune responses and potentially treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and bioavailability, making it suitable for oral administration. Its distribution throughout the body allows for effective targeting of bacterial infections and inflammatory conditions.

Propiedades

IUPAC Name |

N-ethyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUAWMBSCRFHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283199 | |

| Record name | N-ethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28860-08-4 | |

| Record name | 28860-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-ethyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.